Azido-PEG3-(CH2)3OH
Overview
Description
Azido-PEG3-(CH2)3OH is a polyethylene glycol (PEG) derivative containing an azide group and a terminal hydroxyl group. This compound is a PEG linker with a three-carbon chain between the PEG fragment and the hydroxyl group. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Scientific Research Applications
Azido-PEG3-(CH2)3OH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and peptides.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology .
Mechanism of Action
Target of Action
Azido-PEG3-(CH2)3OH is a polyethylene glycol (PEG) derivative . Its primary targets are molecules that contain alkyne, BCN, or DBCO groups . These targets are often found in various biological and chemical entities, making this compound a versatile tool in pharmaceutical research and development .
Mode of Action
this compound interacts with its targets through a process known as Click Chemistry . Specifically, the azide group in this compound reacts with alkyne, BCN, or DBCO groups in the target molecules to form a stable triazole linkage . This reaction is highly selective and efficient, leading to minimal side reactions .
Biochemical Pathways
The formation of the triazole linkage alters the structure and function of the target molecules . While the specific biochemical pathways affected by this compound depend on the nature of the target molecules, the compound generally enables the synthesis of targeted drug conjugates, PEGylation of proteins and peptides, and the development of advanced drug delivery systems .
Pharmacokinetics
this compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which can enhance its absorption and distribution in the body.
Result of Action
The result of this compound’s action at the molecular and cellular levels is the formation of stable, covalent linkages with target molecules . This can lead to changes in the target molecules’ structure and function, potentially enhancing their therapeutic efficacy or enabling their use in advanced drug delivery systems .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Click Chemistry reaction may depend on the pH and temperature of the environment . Moreover, the compound’s stability and efficacy can be affected by storage conditions . It is recommended to store this compound at -20°C to maintain its stability and reactivity.
Future Directions
Biochemical Analysis
Biochemical Properties
Azido-PEG3-(CH2)3OH is known for its high reactivity in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) . These click chemistry reactions enable the formation of stable, covalent linkages with minimal side reactions, making azido-functionalized PEGs ideal for advanced bioconjugation strategies .
Cellular Effects
Peg derivatives are generally known to enhance stability, solubility, and bioavailability of conjugated molecules . This could influence cell function by improving the delivery and effectiveness of conjugated drugs or biomolecules.
Molecular Mechanism
The azide group in this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is highly specific and efficient, enabling precise control over the conjugation process . The hydroxyl group at the other end of the molecule provides further reactivity for additional chemical modifications .
Temporal Effects in Laboratory Settings
Peg derivatives are generally known for their stability, which contributes to their widespread use in biomedical applications .
Metabolic Pathways
Peg derivatives are generally known to be biologically inert and resistant to metabolic degradation .
Transport and Distribution
Peg derivatives are generally known to enhance the solubility and bioavailability of conjugated molecules, which could influence their transport and distribution .
Subcellular Localization
The localization of PEG-conjugated molecules can be influenced by the properties of the conjugated molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG3-(CH2)3OH is synthesized through a series of chemical reactions involving the introduction of the azide group and the PEG chain. The synthesis typically involves the following steps:
PEGylation: The PEG chain is introduced through the polymerization of ethylene oxide.
Azidation: The azide group is introduced by reacting the PEG derivative with sodium azide under appropriate conditions.
Hydroxylation: The terminal hydroxyl group is introduced through a reaction with a suitable hydroxylating agent
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG3-(CH2)3OH undergoes various chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Substitution Reactions: The hydroxyl group can be substituted with other reactive functional groups
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Substitution Reactions: Reagents such as tosyl chloride or mesyl chloride are used to activate the hydroxyl group for substitution
Major Products Formed
Triazole Linkages: Formed through Click Chemistry.
Substituted PEG Derivatives: Formed through substitution reactions
Comparison with Similar Compounds
Similar Compounds
Azido-PEG2-(CH2)3OH: Similar structure but with a shorter PEG chain.
Azido-PEG4-(CH2)3OH: Similar structure but with a longer PEG chain.
Azido-PEG3-(CH2)2OH: Similar structure but with a shorter carbon chain between the PEG fragment and the hydroxyl group .
Uniqueness
Azido-PEG3-(CH2)3OH is unique due to its specific PEG chain length and the three-carbon spacer between the PEG fragment and the hydroxyl group. This structure provides an optimal balance between solubility, reactivity, and biocompatibility, making it highly versatile for various applications .
Properties
IUPAC Name |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O4/c10-12-11-2-5-15-7-9-16-8-6-14-4-1-3-13/h13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSDGPCVMBHTRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230636 | |
Record name | 1-Propanol, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807512-36-2 | |
Record name | 1-Propanol, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807512-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanol, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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